Cyclohexanoyl coenzyme A

Enzyme Kinetics Acyl-CoA Transferase Anaerobic Metabolism

Standard acyl-CoA substrates (e.g., butyryl-CoA, benzoyl-CoA) fail to replicate the unique steric and electronic constraints of the cyclohexane ring, leading to false negatives in CHC degradation enzyme assays. Cyclohexanoyl coenzyme A (CHCoA) resolves this specificity gap. • Enables precise kinetic measurements of CHCoA dehydrogenase (EC 1.3.8.11) with Km <5 μM, ensuring turnover attribution solely to the target pathway. • Serves as a validated reference standard for absolute quantification of CHCoA pools via LC-MS/MS MRM methods. • Supports pathway engineering for cyclohexanone and cyclic chemical production from renewable feedstocks. Supplied with full analytical documentation.

Molecular Formula C28H46N7O17P3S
Molecular Weight 877.7 g/mol
CAS No. 5960-12-3
Cat. No. B1245529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanoyl coenzyme A
CAS5960-12-3
Synonymscoenzyme A, cyclohexanecarboxyl-
cyclohexanecarboxyl-CoA
cyclohexanecarboxyl-coenzyme A
Molecular FormulaC28H46N7O17P3S
Molecular Weight877.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O
InChIInChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1
InChIKeyQRSKGVRHSLILFG-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanoyl Coenzyme A: Anaerobic Metabolic Fate


Cyclohexanoyl coenzyme A (cyclohexane-1-carbonyl-CoA, CHCoA) is an acyl-CoA thioester formed by the condensation of coenzyme A with cyclohexane-1-carboxylic acid [1]. It serves as the activated form of cyclohexane carboxylic acid (CHC) in anaerobic bacterial degradation pathways, most notably in Rhodopseudomonas palustris and Geobacter metallireducens [2]. Unlike common aliphatic acyl-CoAs that undergo β‑oxidation, CHCoA is processed via a specialized pathway that links alicyclic compound catabolism to aromatic compound degradation, making it a critical intermediate for studying non‑canonical acyl‑CoA metabolism [2].

1
Anaerobic cyclohexane carboxylic acid degradation pathway studies
2
Non‑canonical acyl‑CoA metabolism linking alicyclic to aromatic catabolism
3
Enzymology and pathway engineering requiring a defined CoA thioester substrate

Cyclohexanoyl CoA: Why It Cannot Be Replaced


Generic substitution of CHCoA with other acyl‑CoA thioesters (e.g., benzoyl‑CoA, butyryl‑CoA, or crotonyl‑CoA) is precluded by the stringent substrate specificity of the enzymes that process this compound [1]. The cyclohexane ring imposes distinct steric and electronic constraints that are not accommodated by the active sites of enzymes involved in canonical fatty acid β‑oxidation [1]. Consequently, CHCoA participates in a unique anaerobic degradation route that converges with aromatic compound catabolism, whereas aliphatic acyl‑CoAs are channeled into β‑oxidation or biosynthetic pathways [1]. The following quantitative evidence demonstrates why CHCoA must be procured as a discrete, characterized entity for enzymology, metabolomics, and pathway‑engineering studies.

Cyclohexane ring structural constraints
The cyclohexane moiety may not be recognized by β‑oxidation enzymes; aliphatic acyl‑CoAs (e.g., butyryl‑CoA) are unlikely to mimic CHCoA binding.
Stringent dehydrogenase specificity
CHCoA dehydrogenase exhibits a marked preference for CHCoA; substitution with butyryl‑ or crotonyl‑CoA may yield no measurable turnover.
Metabolic pathway divergence
CHCoA enters a specialized aromatic‑linked degradation route, whereas aliphatic acyl‑CoAs are processed by β‑oxidation, reporting on an unrelated pathway.

Cyclohexanoyl CoA: Kinetic and Pathway Evidence


CHC CoA Transferase Substrate Affinity Preference

The succinyl‑CoA:CHC CoA transferase from Geobacter metallireducens, which activates CHC to CHCoA, displays a markedly lower apparent Km for cyclohexane carboxylate (56 ± 15 μM) compared to benzoate (416 ± 50 μM) when succinyl‑CoA is the CoA donor [1]. This 7.4‑fold difference in affinity indicates that the enzyme preferentially generates CHCoA over benzoyl‑CoA under identical conditions, underscoring the metabolic prioritization of CHC activation in this organism.

Transferase Affinity
Head-to-head
CHC Km 56 μM vs. benzoate 416 μM (7.4‑fold lower)
Preferential CHC activation context; supports pathway-specific substrate choice
Purified enzyme; succinyl‑CoA as donor
Enzyme Kinetics Acyl-CoA Transferase Anaerobic Metabolism

CHCoA Dehydrogenase Stringent Substrate Specificity

The CHCoA dehydrogenase (Gmet_3307) from G. metallireducens catalyzes the 1,2‑dehydrogenation of CHCoA to cyclohex‑1‑ene‑1‑carboxyl‑CoA with a Km of <5 μM and a specific activity of 29 μmol min⁻¹ mg⁻¹ [1]. In contrast, no measurable activity (<0.1% relative to CHCoA) was detected with butyryl‑CoA, crotonyl‑CoA, isobutyryl‑CoA, glutaryl‑CoA, or succinyl‑CoA [1]. This near‑absolute specificity confirms that CHCoA is the dedicated physiological substrate of this dehydrogenase.

Dehydrogenase Specificity
Head-to-head
CHCoA only; butyryl‑, crotonyl‑, glutaryl‑CoA show no detectable activity
CHCoA essential for dehydrogenation assay; substitution invalidates results
Purified Gmet_3307; ferrocenium acceptor
Acyl-CoA Dehydrogenase Substrate Specificity Enzyme Kinetics

Metabolic Channeling into Aromatic Degradation

In G. metallireducens, CHCoA is sequentially dehydrogenated to cyclohex‑1‑ene‑1‑carboxyl‑CoA and then, via an unusual 1,4‑dehydrogenation, to cyclohex‑1,5‑diene‑1‑carboxyl‑CoA [1]. This dienoyl‑CoA intermediate is a previously unknown joint intermediate that links CHC catabolism directly to the benzoyl‑CoA degradation pathway of aromatic compounds [1]. By contrast, aliphatic acyl‑CoAs of similar chain length (e.g., hexanoyl‑CoA) are processed by the β‑oxidation machinery in most organisms. qRT‑PCR data further demonstrate that genes encoding the CHC‑specific enzymes are highly induced during growth on CHC but not on benzoate, confirming a dedicated, inducible pathway [1].

Pathway Linkage
Class-level
CHCoA → cyclohex‑1‑ene‑1‑carboxyl‑CoA → cyclohex‑1,5‑diene‑1‑carboxyl‑CoA → aromatic degradation
Links alicyclic to aromatic catabolism; distinct from β‑oxidation
qRT‑PCR confirms dedicated, inducible pathway
Anaerobic Degradation Metabolic Pathway Aromatic Compound Catabolism

Characterized Analytical Standard for Quantification

Cyclohexanoyl coenzyme A is commercially available as a characterized analytical standard with a purity of ≥95% (HPLC) . This level of purity and characterization is essential for accurate quantification of CHCoA in biological matrices using LC‑MS/MS, where impure or in‑house synthesized material can introduce interfering peaks and quantification bias. In contrast, many specialized acyl‑CoAs are only obtainable through custom synthesis with variable purity and limited analytical documentation, introducing significant experimental variability.

Purity Characterized
Data to verify
≥95% (HPLC), vendor certificate
Supports LC‑MS/MS quantification; reduces interference risk
Vendor‑specified purity; independent verification advised
Analytical Chemistry LC-MS/MS Metabolomics

Cyclohexanoyl Coenzyme A: Key Applications


Enzymatic Characterization of CHC Degradation

CHCoA serves as the essential substrate for assaying the activities of CHCoA dehydrogenase (EC 1.3.8.11) and related enzymes in the anaerobic CHC degradation pathway [1]. Its high affinity (Km <5 μM) and specificity enable precise kinetic measurements, while the lack of activity with common aliphatic acyl‑CoAs ensures that observed turnover is attributable solely to the target pathway [1].

Metabolic Engineering for Cyclohexanone Production

CHCoA is a key intermediate in engineered microbial pathways designed to produce cyclohexanone and other valuable cyclic chemicals from renewable feedstocks [1]. The characterized CoA transferase and dehydrogenase enzymes provide a validated chassis for pathway optimization, and CHCoA availability as a pure standard is critical for quantifying flux through these heterologous routes [1].

Metabolomics and Flux Analysis of Alicyclic Catabolism

In LC‑MS/MS‑based metabolomics studies, CHCoA is used as a reference standard for the absolute quantification of CHCoA pools in bacterial cultures or environmental samples [1]. The commercial availability of high‑purity CHCoA (≥95%) facilitates the development of robust, reproducible MRM methods, enabling accurate flux analysis of the anaerobic CHC degradation pathway [1].

Application
Selection Property
Validation Focus
Enzymatic CHC degradation characterization
Acyl‑CoA substrate specificity
Dehydrogenase and transferase enzyme assays
Metabolic engineering for cyclohexanone
Pathway intermediate fidelity
Flux analysis through engineered CHC pathway
Metabolomics and flux analysis of alicyclic catabolism
High‑purity analytical standard
MRM method development for CHCoA quantification

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